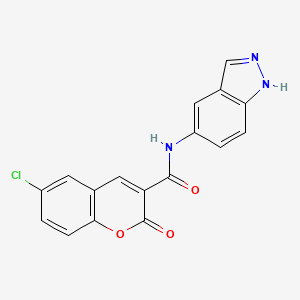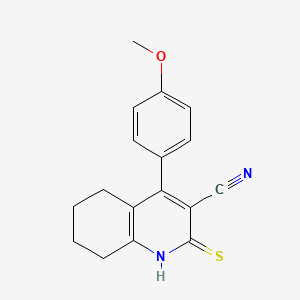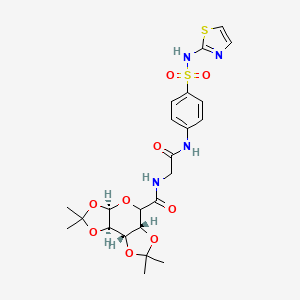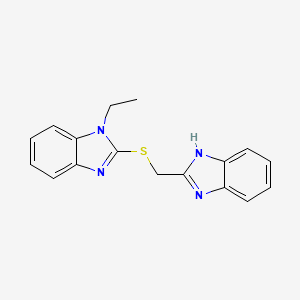
6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is fused with an indazole moiety and a carboxamide group. The chlorine atom is attached to the chromene ring, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like malonic acid or its derivatives.
Introduction of the Indazole Moiety: The indazole ring can be introduced through a condensation reaction between the chromene core and an indazole derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.
Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the chlorinated chromene-indazole intermediate and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
- 6-chloro-N-((1R,2R,4S)-7-(4-methoxybenzyl)-7-azabicyclo[2.2.1]heptan-2-yl)-1-(4-methylpyrimidin-2-yl)indoline-5-carboxamide
Uniqueness
6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, indazole moiety, and carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H10ClN3O3 |
|---|---|
Molecular Weight |
339.7 g/mol |
IUPAC Name |
6-chloro-N-(1H-indazol-5-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H10ClN3O3/c18-11-1-4-15-9(5-11)7-13(17(23)24-15)16(22)20-12-2-3-14-10(6-12)8-19-21-14/h1-8H,(H,19,21)(H,20,22) |
InChI Key |
VCXCKNLRQGUPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11113962.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]acetamide](/img/structure/B11113963.png)

![N-{1-[3-(propan-2-yloxy)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113968.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11113971.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide](/img/structure/B11114002.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B11114023.png)
![methyl {(3Z)-3-[2-({[(2-fluorophenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11114025.png)
![(E)-N-[(3-bromobenzyl)oxy]-1-(4-nitrophenyl)methanimine](/img/structure/B11114026.png)
![N-[2-(butan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11114029.png)
